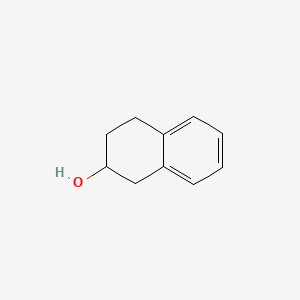

1,2,3,4-Tetrahydro-2-naphthol

Vue d'ensemble

Description

1,2,3,4-Tetrahydro-2-naphthol is a clear yellow to slightly brownish viscous liquid . It is a substrate for aryl sulfotransferase (AST) IV enzyme and is a major urinary metabolite of tetralin .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-2-naphthol involves nitrosation followed by a reduction of the hydroximino tetralone intermediate . Another method involves a Neber transposition of the tosyloxy derivatives .

Molecular Structure Analysis

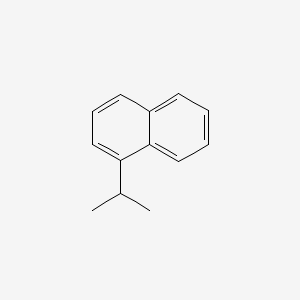

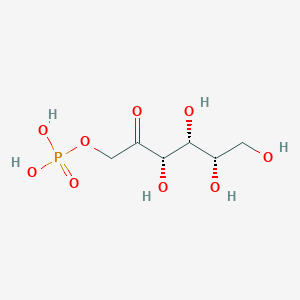

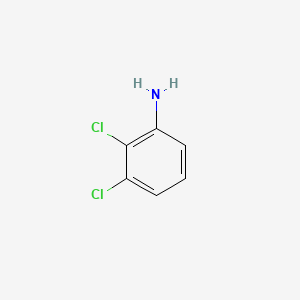

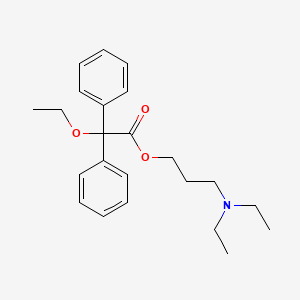

The molecular formula of 1,2,3,4-Tetrahydro-2-naphthol is C10H12O . The IUPAC name is 1,2,3,4-tetrahydronaphthalen-2-ol . The InChI is InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9 (8)7-10/h1-4,10-11H,5-7H2 and the InChIKey is JWQYZECMEPOAPF-UHFFFAOYSA-N . The Canonical SMILES is C1CC2=CC=CC=C2CC1O .

Chemical Reactions Analysis

The pressor effect of 1,2,3,4-tetrahydro-2-naphthylamine is mediated by an action at the sympathetic neuron resulting in the release of noradrenaline .

Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-2-naphthol has a molecular weight of 148.20 g/mol . It has a XLogP3 value of 2.3 .

Applications De Recherche Scientifique

Chemical Properties

“1,2,3,4-Tetrahydro-2-naphthol” has the molecular formula C10H12O and a molecular weight of 148.2017 . It is also known by other names such as β-Tetralol, 2-Hydroxytetralin, Ac-β-tetralol, Ac-tetrahydro-β-naphthol, 2-Tetralinol, and NSC 44875 .

Metabolite of Tetralin

It is the major urinary metabolite of tetralin . Tetralin is a hydrocarbon used as a solvent and an antifreeze for diesel engines. Understanding the metabolism of tetralin can help in assessing its environmental impact and potential health effects.

Chiral Probe in Enzyme-Substrate Interactions

“1,2,3,4-Tetrahydro-1-naphthol” was used as a chiral probe to examine the role of three aromatic residues in enzyme-substrate interactions at the sulfuryl acceptor binding site of aryl sulfotransferase IV enzyme . This can help in understanding the mechanism of enzyme action and designing more effective drugs.

Anti-Cancer Agents

A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

Molecular Docking Studies

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This can help in understanding the interaction between the drug and its target, which is crucial in drug design and optimization.

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This can provide insights into the dynamic behavior of the drug-receptor complex, which is important for predicting the drug’s efficacy.

Mécanisme D'action

Target of Action

The primary targets of 1,2,3,4-Tetrahydro-2-naphthol are the liver and kidneys . It has been observed that these organs are the primary sites of toxicity for this compound . Additionally, it can also target the respiratory tract when inhaled .

Mode of Action

The metabolite of 1,2,3,4-Tetrahydro-2-naphthol, known as 2-tetralol, is responsible for some of its observed effects . For instance, 2-tetralol is held responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene . During the metabolism of naphthalene, reactive oxygen species can be formed which cause lipid peroxidation in the erythrocyte membranes and thereby initiate their destruction .

Biochemical Pathways

The biochemical degradation pathways of 1,2,3,4-Tetrahydro-2-naphthol were studied with naphthalene-degrading cultures and revealed that 2-naphthoic acid is a central metabolite . The ring system is reduced prior to ring cleavage generating 5,6,7,8-tetrahydro-2-naphthoic acid .

Pharmacokinetics

In terms of pharmacokinetics, 1,2,3,4-Tetrahydro-2-naphthol is rapidly absorbed after oral administration in rats . The half-time was in the range of 30 to 100 minutes . After 23 hours, only traces of the compound were detectable in blood . In the low and medium dose groups, elimination was almost complete after 6 hours .

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetrahydro-2-naphthol’s action include mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness in humans upon inhalation exposure . It can also induce the formation of cataracts . After occlusive application, it is irritating to the skin and produces mild transient irritation of the eyes .

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQYZECMEPOAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870589 | |

| Record name | 2-Hydroxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Tetralol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140 °C @ 12 MM HG | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

1,2,3,4-Tetrahydro-2-naphthol | |

Color/Form |

LIQUID | |

CAS RN |

530-91-6 | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AE2V413JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15.5 °C | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-Tetrahydro-2-naphthol?

A1: 1,2,3,4-Tetrahydro-2-naphthol has the molecular formula C10H12O and a molecular weight of 148.20 g/mol.

Q2: How can 1,2,3,4-Tetrahydro-2-naphthol be characterized spectroscopically?

A2: This compound can be characterized using various spectroscopic techniques:

- NMR Spectroscopy: 1H and 13C NMR can provide detailed information on the compound's structure, including the position of hydrogen and carbon atoms. [, ]

- FT-IR Spectroscopy: This technique helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum. [, ]

Q3: What are common starting materials for synthesizing 1,2,3,4-Tetrahydro-2-naphthol?

A3: Researchers have explored several synthetic routes:

- Birch Reduction: This method utilizes 2-acetyl-5,8-dimethoxynaphthalene and involves a metal-ammonia reduction to yield the desired compound. []

- From 1,2,3,4-tetrahydronaphthalen-2-yl acetate: This approach involves OsO4 oxidation of the acetate followed by acetylation to produce pentaacetates, which can be further transformed into 1,2,3,4-Tetrahydro-2-naphthol. []

Q4: Can you elaborate on the reaction of 1,2,3,4-Tetrahydro-2-naphthol with formaldehyde?

A4: The reaction of trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (a derivative of 1,2,3,4-Tetrahydro-2-naphthol) with formaldehyde yields a complex heterocyclic compound: 5,6,r-6a,c-9a,14,15,t-15a,t-18a-octahydro-9,18-methanodinaphtho[1,2-d : 1′,2′-i][1,6,3,8]dioxadiazecine. []

Q5: Does 1,2,3,4-Tetrahydro-2-naphthol exhibit any catalytic properties?

A5: While 1,2,3,4-Tetrahydro-2-naphthol is primarily recognized as a synthetic intermediate, its derivatives, specifically enantiomerically pure cis- and trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, have shown potential as chiral catalysts in organic synthesis. []

Q6: What are the applications of 1,2,3,4-Tetrahydro-2-naphthol in organic synthesis?

A6: This compound serves as a crucial building block, particularly in synthesizing anthracyclines, a class of molecules with antitumor properties. Several research papers highlight its role in the synthesis of specific anthracycline intermediates. [, , , , , , , , , , , ]

Q7: What is the significance of asymmetric synthesis in the context of 1,2,3,4-Tetrahydro-2-naphthol?

A7: Asymmetric synthesis is crucial in producing enantiomerically pure forms of 1,2,3,4-Tetrahydro-2-naphthol, particularly the (R)-enantiomer. This is especially relevant for its application in synthesizing optically active anthracyclines, where the stereochemistry significantly impacts biological activity. [, , , , , , , , , ]

Q8: What methods are employed for the asymmetric synthesis of (R)-(-)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol?

A8: Researchers have explored various strategies for the asymmetric synthesis:

- Bromolactonization: This approach utilizes optically active acetals derived from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene and (R,R)-N,N:N′,N′-tetraalkyltartaramide, leading to bromo lactones, which can be further converted to the desired (R)-enantiomer. []

- Chiral Dienone Approach: This method employs a multi-step synthesis starting from 8-Benzyloxy-5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid and involves the enantioselective cyclization of an intermediate amide. []

- Use of 1-trimethylsilylbuta-2,3-diene: This strategy involves a highly diastereoselective reaction of the diene with a chiral acetal, ultimately leading to the synthesis of the (R)-enantiomer. []

Q9: Can you provide details on the benzovesamicol analogs derived from 1,2,3,4-Tetrahydro-2-naphthol and their relevance to Alzheimer's disease?

A9: Derivatives of 1,2,3,4-Tetrahydro-2-naphthol, such as (2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol [] and (2RS,3RS)-5-amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol [], are used as precursors for benzovesamicol analogs. These analogs are being investigated for their potential as diagnostic tools for Alzheimer's disease due to their ability to bind to the vesicular acetylcholine transporter (VAChT). [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

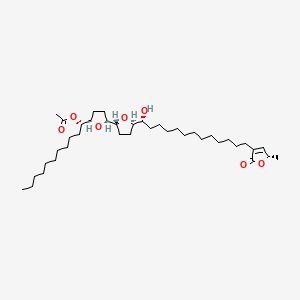

![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)

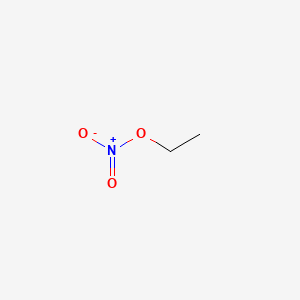

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)